

physicochemical properties of 3,3-Difluoropiperidin-4-OL

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Compound of Interest

Compound Name: 3,3-Difluoropiperidin-4-OL

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An In-depth Technical Guide on the Physicochemical Properties of **3,3-Difluoropiperidin-4-ol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoropiperidin-4-ol (CAS No: 1239596-54-3) is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry.[1][2] The introduction of geminal fluorine atoms onto the piperidine ring can significantly modulate the physicochemical properties of the molecule, such as basicity (pKa) and lipophilicity (logP).[3] These modifications can, in turn, influence the pharmacokinetic and pharmacodynamic profile of drug candidates, potentially leading to improved metabolic stability, membrane permeability, and target binding affinity.[3] This document provides a comprehensive overview of the core physicochemical properties of **3,3-Difluoropiperidin-4-ol**, detailed experimental protocols for their determination, and visualizations of relevant experimental and logical workflows.

Core Physicochemical Properties

The integration of fluorine atoms into organic molecules can have profound, and sometimes non-intuitive, effects on their properties.[3] For the piperidine scaffold, gem-difluorination at the 3-position is expected to lower the basicity of the piperidine nitrogen due to the strong electron-withdrawing inductive effect of the fluorine atoms.[3] The impact on lipophilicity and solubility is more complex and is influenced by the interplay of reduced basicity and changes in conformational preferences and intermolecular interactions.[3]

Quantitative data, both experimental and predicted, for **3,3-Difluoropiperidin-4-ol** and related analogs are summarized below.

Property	Value	Remarks
CAS Number	1239596-54-3	-
Molecular Formula	C ₅ H ₉ F ₂ NO	[1]
Molecular Weight	137.13 g/mol	[1]
pKa (Basic)	~7.4 (Predicted)	The experimental pKa for the parent 3,3-difluoropiperidine is 7.4.[4] The hydroxyl group at the 4-position is expected to have a minor effect on the basicity of the amine. Gem-difluorination significantly lowers the basicity compared to non-fluorinated piperidines.
logP	~0.02 (Predicted)	No experimental value is available. The predicted logP for the related 3,5-Difluoro-3-methylpiperidin-4-ol is 0.0168. [5] The presence of the polar hydroxyl group and the fluorines results in a relatively low lipophilicity.
Aqueous Solubility	Low (Predicted)	Direct experimental data is unavailable. A ketone analog, 3,3-difluoro-1-(4-methoxybenzyl)piperidin-4-one, has a predicted low aqueous solubility of ~0.1 mg/mL.[6] The solubility of fluorinated cyclic compounds can follow complex trends.[3]
Melting Point	Not available	-
Boiling Point	Not available	-

Spectroscopic Characteristics (Predicted)

While specific spectra for **3,3-Difluoropiperidin-4-ol** are not publicly available, the following characteristics can be anticipated based on its structure and data from similar compounds.^[7]^[8]^[9]

Technique	Expected Features
¹ H NMR	Resonances for the piperidine ring protons (δ 2.5–4.0 ppm), including signals adjacent to the fluorine atoms which may show complex splitting patterns due to H-F coupling. A broad singlet for the hydroxyl proton (OH) and the amine proton (NH), which may be exchangeable with D ₂ O.
¹³ C NMR	A triplet for the CF ₂ carbon at approximately δ 118-122 ppm with a large J-coupling constant ($J \approx 245$ Hz). ^[7] Signals for the other four piperidine carbons, with those adjacent to the CF ₂ group also potentially showing splitting (triplets) due to C-F coupling.
¹⁹ F NMR	A complex multiplet corresponding to the two equivalent fluorine atoms of the CF ₂ group. ^[7]
IR Spectroscopy	A broad absorption band in the region of 3200-3600 cm ⁻¹ corresponding to the O-H stretching vibration of the alcohol. A peak in the 3300-3500 cm ⁻¹ range for the N-H stretch. Strong C-F stretching absorptions typically appear in the 1000-1200 cm ⁻¹ region.
Mass Spectrometry	The molecular ion peak (M ⁺) at m/z 137. Subsequent fragmentation may involve the loss of water (H ₂ O) or other small fragments from the piperidine ring.

Experimental Protocols

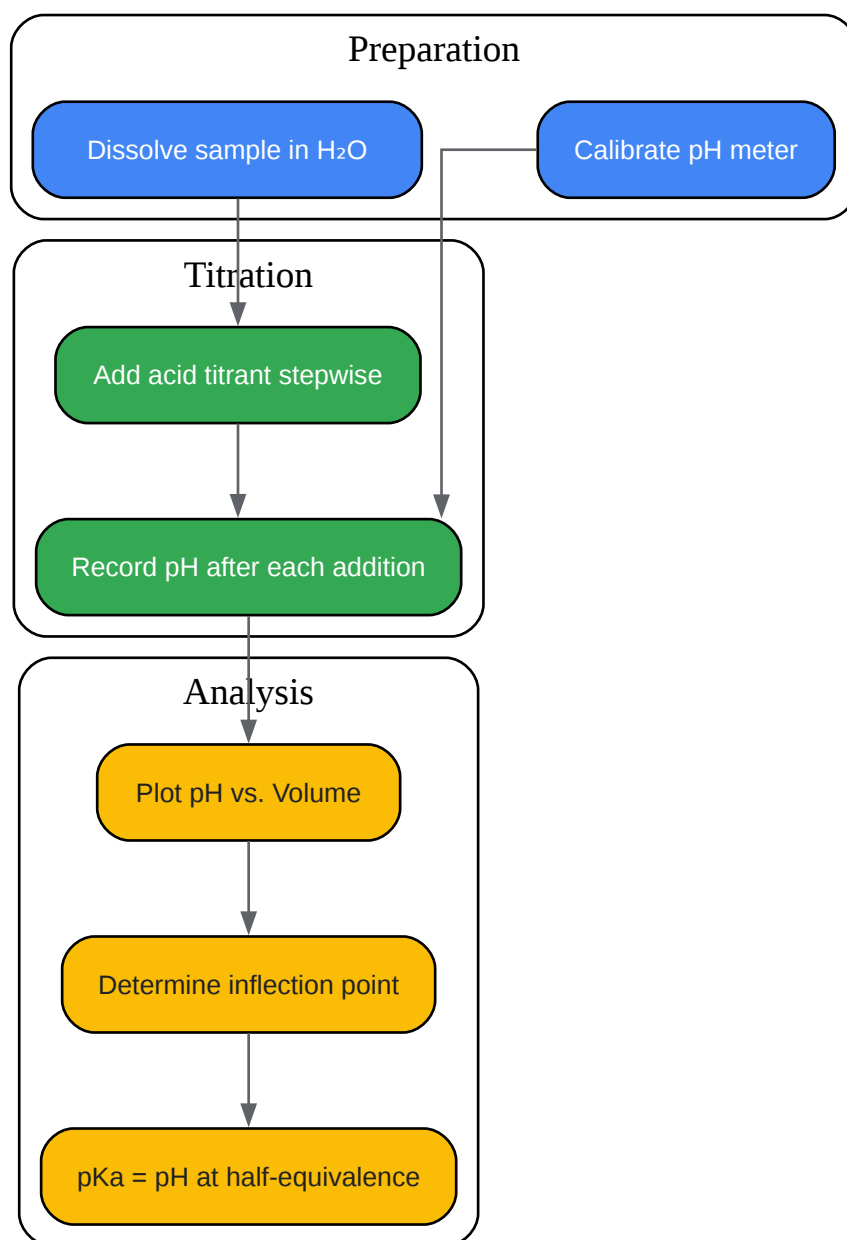
Detailed experimental protocols for determining key physicochemical properties are provided below. These are generalized methods applicable to compounds like **3,3-Difluoropiperidin-4-ol**.

Determination of pKa by Potentiometric Titration

This is one of the most common and accurate methods for pKa determination.^{[10][11]} It involves monitoring the pH of a solution of the analyte as a titrant is added.

Methodology:

- **Sample Preparation:** Accurately weigh and dissolve a precise amount of **3,3-Difluoropiperidin-4-ol** in a known volume of deionized water or a suitable co-solvent if solubility is low. A typical concentration is around 10^{-4} M.^[10]
- **Titration Setup:** Place the solution in a temperature-controlled vessel. Use a calibrated combined pH electrode to monitor the pH continuously.^[12]
- **Titration:** Add a standardized solution of a strong acid (e.g., 0.1 M HCl) stepwise using a precision burette. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.^[10]
- **Data Analysis:** Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated.^[11] This point corresponds to the inflection point of the sigmoid curve.^[12]



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Workflow for pKa Determination by Potentiometric Titration.

Determination of logP by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient (P) between n-octanol and water.^{[12][13]}

Methodology:

- Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer of pH 7.4) with n-octanol to ensure thermodynamic equilibrium.
- Partitioning: Dissolve a known amount of **3,3-Difluoropiperidin-4-ol** in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
- Equilibration: Vigorously shake the mixture in a separation funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[\[12\]](#) Let the mixture stand until the two phases have clearly separated.
- Phase Separation and Analysis: Carefully separate the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC with UV detection or LC-MS.[\[14\]](#)
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[\[13\]](#)[\[15\]](#)

Determination of Aqueous Solubility

Aqueous solubility can be measured using either kinetic or thermodynamic methods.[\[16\]](#) The thermodynamic shake-flask method is considered the gold standard.[\[17\]](#)[\[18\]](#)

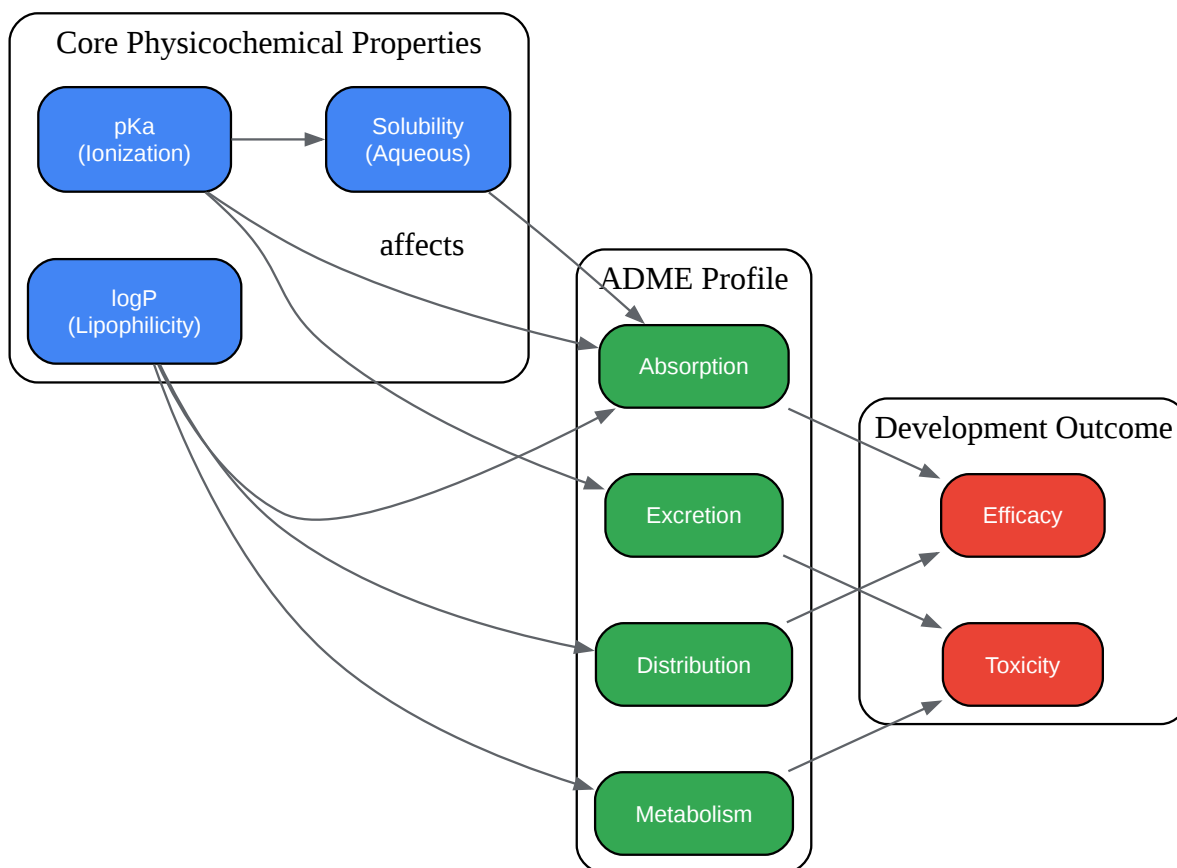
Methodology (Thermodynamic Shake-Flask):

- Sample Preparation: Add an excess amount of solid **3,3-Difluoropiperidin-4-ol** to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.[\[18\]](#)
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the solid and the solution.[\[16\]](#)[\[19\]](#)
- Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

- Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC or LC-MS.
- Result: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.

Impact of Physicochemical Properties on Drug Development

The physicochemical properties of a compound like **3,3-Difluoropiperidin-4-ol** are critical determinants of its behavior in biological systems. They form the foundation of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is essential for its development as a drug candidate.



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Relationship between physicochemical properties and drug development.

As the diagram illustrates:

- pKa influences the ionization state of a molecule at different physiological pH values, which directly impacts its solubility and ability to cross biological membranes (absorption).[20]
- logP is a measure of lipophilicity, which is crucial for membrane permeability (absorption and distribution) and interactions with metabolic enzymes and plasma proteins.[21]
- Aqueous Solubility is a prerequisite for absorption and for achieving sufficient concentration at the target site. Poor solubility can be a major hurdle in drug development.[19][20]

A thorough understanding and optimization of these core properties are therefore essential for the successful progression of a chemical entity from a research lab to a clinical candidate.

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